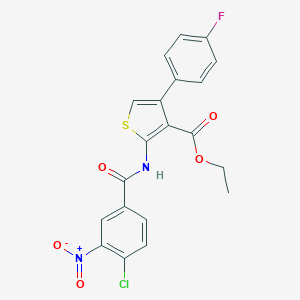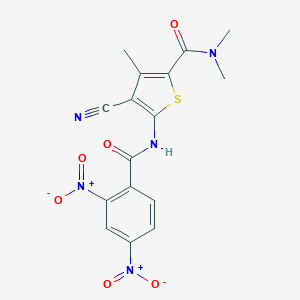![molecular formula C19H22N2O4 B450210 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450210.png)
N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 4-methoxy-3-(methoxymethyl)benzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with biological molecules through its hydrazone group. This group can form stable complexes with metal ions, which can then interact with various biomolecules. The compound may also act as an electron donor or acceptor, influencing redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 2-(4-methoxyphenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide
Uniqueness
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-13-16-10-15(6-9-18(16)25-3)12-20-21-19(22)11-14-4-7-17(24-2)8-5-14/h4-10,12H,11,13H2,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
KJCVGGHARKSLKY-UDWIEESQSA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)OC |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylphenyl)propyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B450127.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450128.png)
![N-(3-bromophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450129.png)
![ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450133.png)
![N-[4-(acetylamino)phenyl]-4-[(4-tert-butylphenoxy)methyl]benzamide](/img/structure/B450135.png)
![N'~1~,N'~4~-bis[1-(3-hydroxyphenyl)ethylidene]terephthalohydrazide](/img/structure/B450137.png)

![METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
![2,2-dimethyl-N-{3-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B450145.png)
![Methyl 5-benzyl-2-[(3-chlorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450146.png)

![N'-[4-(benzyloxy)benzylidene]-2-(4-cyanophenoxy)propanohydrazide](/img/structure/B450148.png)
![Methyl 2-[(4-propoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450151.png)
![Isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B450152.png)
